CWP232228 sodium

Descripción general

Descripción

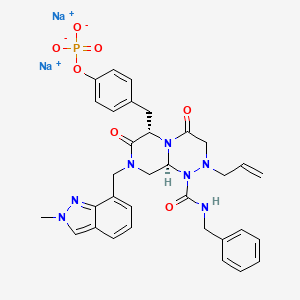

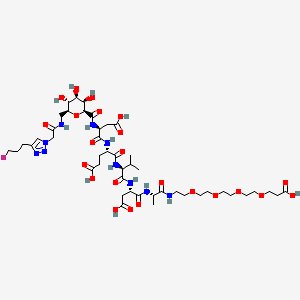

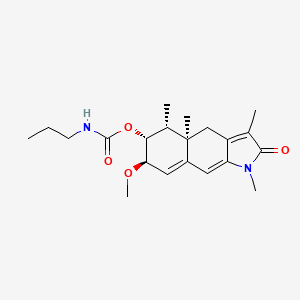

CWP232228 sodium is a highly potent selective Wnt/β-catenin signaling inhibitor . It antagonizes the binding of β-catenin to T-cell factor (TCF) in the nucleus . CWP232228 sodium suppresses tumor formation and metastasis without toxicity through the inhibition of the growth of breast and liver cancer stem cells (CSCs) .

Chemical Reactions Analysis

CWP232228 sodium is known to inhibit the transcriptional activity of β-catenin . It has been shown to inhibit the growth of both breast cancer stem-like cells and bulk tumor cells by inhibiting β-catenin-mediated transcription .Physical And Chemical Properties Analysis

CWP232228 sodium is a solid substance with a white to off-white color . It has a molecular weight of 717.62 . The compound is stable if stored as directed and should be protected from light and heat .Aplicaciones Científicas De Investigación

Sodium-Selective Electrodes

- Research on Sodium-Selective Coated Wire Electrodes (CWE) and Solid Contact (SC) Electrodes : A study by Cadogan et al. (1992) explored the construction and investigation of CWE and SC electrodes. These were based on a poly(vinyl chloride) (PVC) membrane incorporating sodium-selective ionophore and a conducting polymer, polypyrrole (PPy), for detecting sodium ions (Cadogan et al., 1992).

Sodium Batteries

- Overview of Research on Sodium Batteries : Delmas (2018) provided an extensive overview of sodium battery research over the past 50 years. This includes high-energy batteries for load leveling and electrical vehicles, as well as large batteries for stationary applications like renewable energy storage (Delmas, 2018).

Cancer Research

- Potential Therapeutic Drug in Colorectal Cancer Treatment : Kim et al. (2019) investigated CWP232228 as a potential therapeutic drug for colorectal cancer. Their study showed that CWP232228 induced apoptosis and cell-cycle arrest in cancer cells, providing a promising avenue for cancer treatment (Kim et al., 2019).

Laser Spectroscopy

- Application in Highly Sensitive Detection of Sodium : Oki et al. (1989) used laser-excited atomic fluorescence spectroscopy for the detection of sodium atoms in water, achieving high sensitivity and precision (Oki et al., 1989).

Sodium NMR/MRI

- NMR and MRI Research on Sodium in Anisotropic Systems : Eliav and Navon (2016) discussed the role of sodium in various physiological processes and its use in biomedical NMR and MRI research, particularly in anisotropic compartments like cartilage and nervous systems (Eliav & Navon, 2016).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

disodium;[4-[[(6S,9aS)-1-(benzylcarbamoyl)-8-[(2-methylindazol-7-yl)methyl]-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36N7O7P.2Na/c1-3-16-38-22-30(41)39-28(17-23-12-14-27(15-13-23)47-48(44,45)46)32(42)37(20-26-11-7-10-25-19-36(2)35-31(25)26)21-29(39)40(38)33(43)34-18-24-8-5-4-6-9-24;;/h3-15,19,28-29H,1,16-18,20-22H2,2H3,(H,34,43)(H2,44,45,46);;/q;2*+1/p-2/t28-,29-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMKZLQVDAGSOA-GDUXWEAWSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC=C(C2=N1)CN3CC4N(C(C3=O)CC5=CC=C(C=C5)OP(=O)([O-])[O-])C(=O)CN(N4C(=O)NCC6=CC=CC=C6)CC=C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C2C=CC=C(C2=N1)CN3C[C@H]4N([C@H](C3=O)CC5=CC=C(C=C5)OP(=O)([O-])[O-])C(=O)CN(N4C(=O)NCC6=CC=CC=C6)CC=C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34N7Na2O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

717.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CWP232228 sodium | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B606776.png)

![[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-[2-[1'-acetyl-7-[2-[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydropyran-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]tetrahydropyran-2-yl]methyl acetate](/img/structure/B606790.png)